molecular formula C22H18ClF3N2O3S B4957038 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide CAS No. 6416-55-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B4957038
CAS No.: 6416-55-3
M. Wt: 482.9 g/mol
InChI Key: ABQDGWWZIVYASW-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c1-15-7-10-18(11-8-15)32(30,31)28(17-5-3-2-4-6-17)14-21(29)27-16-9-12-20(23)19(13-16)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQDGWWZIVYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982669
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylbenzene-1-sulfonyl)(phenyl)amino]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-55-3
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylbenzene-1-sulfonyl)(phenyl)amino]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate amine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl aniline

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

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